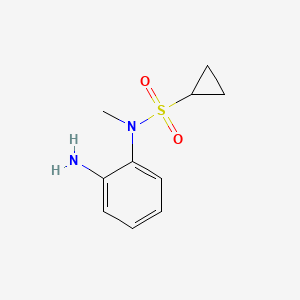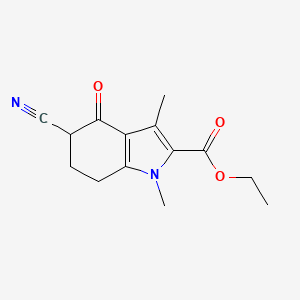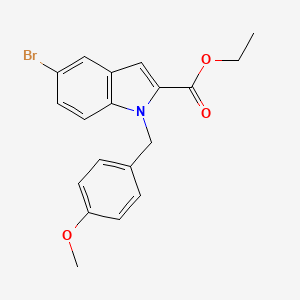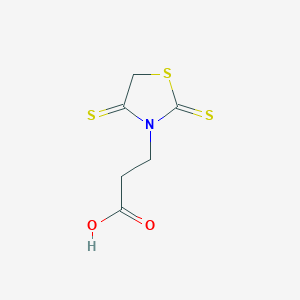
3-(2,4-Dithioxo-1,3-thiazolidin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Disulfanylidenethiazolidin-3-yl)propanoic acid is a complex organic compound characterized by the presence of a thiazolidine ring with disulfanylidenes and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Disulfanylidenethiazolidin-3-yl)propanoic acid typically involves the formation of the thiazolidine ring followed by the introduction of disulfanylidenes. One common method includes the reaction of a thiazolidine precursor with sulfur reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the stability of the disulfanylidenes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include precise control of temperature, pressure, and reagent concentrations to achieve high yields and purity. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Disulfanylidenethiazolidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfanylidenes can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfanylidenes back to thiols.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various thiazolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,4-Disulfanylidenethiazolidin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Disulfanylidenethiazolidin-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The disulfanylidenes can undergo redox reactions, influencing cellular redox balance and modulating oxidative stress. The thiazolidine ring may interact with specific enzymes or receptors, leading to biological effects such as antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: A compound with a similar thiazolidine ring but different substituents.
Cysteine: An amino acid with a thiol group that can form disulfide bonds.
Propanoic acid derivatives: Compounds with similar carboxylic acid moieties but different functional groups.
Uniqueness
3-(2,4-Disulfanylidenethiazolidin-3-yl)propanoic acid is unique due to the presence of both disulfanylidenes and a thiazolidine ring, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various redox and substitution reactions makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
60708-94-3 |
|---|---|
Fórmula molecular |
C6H7NO2S3 |
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
3-[2,4-bis(sulfanylidene)-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C6H7NO2S3/c8-5(9)1-2-7-4(10)3-12-6(7)11/h1-3H2,(H,8,9) |
Clave InChI |
ROONOSCQTGQBKL-UHFFFAOYSA-N |
SMILES canónico |
C1C(=S)N(C(=S)S1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


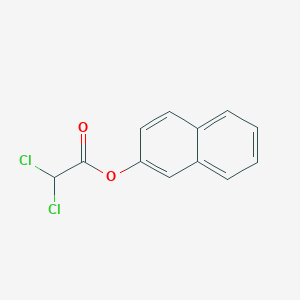
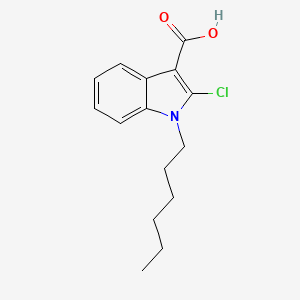
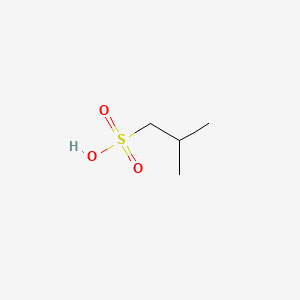
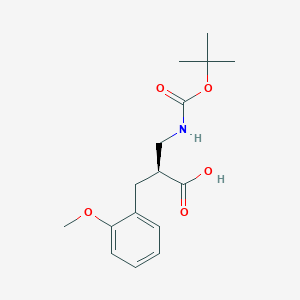
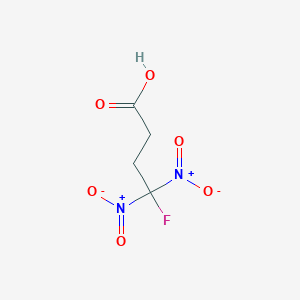
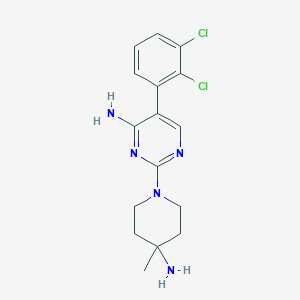
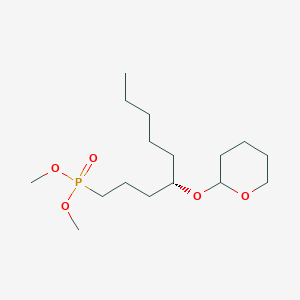
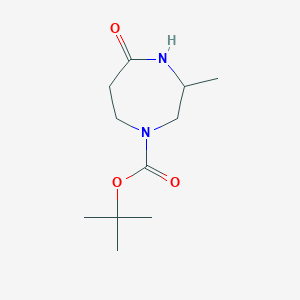
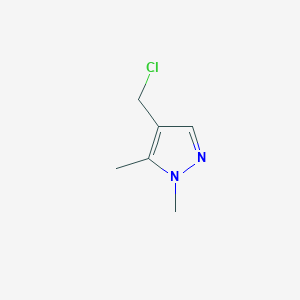

![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)
